2-Amino-3,5-dichloro-6-trifluoromethylpyridine
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Overview
Description
3,5-Dichloro-6-(trifluoromethyl)-2-pyridinamine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique physicochemical properties, which make them valuable in various industrial and scientific applications. The presence of both chlorine and trifluoromethyl groups in the pyridine ring enhances the compound’s stability and reactivity, making it a significant molecule in the fields of agrochemicals and pharmaceuticals .
Preparation Methods
The synthesis of 3,5-Dichloro-6-(trifluoromethyl)-2-pyridinamine can be achieved through several methods:
Chlorine/Fluorine Exchange: This method involves the exchange of chlorine atoms with fluorine atoms using trichloromethylpyridine as a starting material.
Pyridine Ring Construction: This method constructs the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction of Trifluoromethyl Group: This method uses a trifluoromethyl active species to directly introduce the trifluoromethyl group into the pyridine ring.
Chemical Reactions Analysis
3,5-Dichloro-6-(trifluoromethyl)-2-pyridinamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include sodium hydride, tetrahydrofuran, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-6-(trifluoromethyl)-2-pyridinamine has several scientific research applications:
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to protect crops from pests.
Pharmaceuticals: The compound is used in the synthesis of various pharmaceutical agents, including drugs that are currently undergoing clinical trials.
Biological Research: The compound is used in biological research to study its effects on different biological systems.
Industrial Applications: The compound is used in the production of functional materials due to its unique properties.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-6-(trifluoromethyl)-2-pyridinamine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety . These interactions can lead to various effects, including inhibition of specific enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
3,5-Dichloro-6-(trifluoromethyl)-2-pyridinamine can be compared with other similar compounds, such as:
Fluazifop-butyl: Another trifluoromethylpyridine derivative used in agrochemicals.
Picloram: A herbicide with a similar pyridine structure.
Trifluoromethylpyridine Derivatives: Various derivatives used in pharmaceuticals and agrochemicals.
The uniqueness of 3,5-Dichloro-6-(trifluoromethyl)-2-pyridinamine lies in its specific combination of chlorine and trifluoromethyl groups, which confer distinct properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C6H3Cl2F3N2 |
---|---|
Molecular Weight |
231.00 g/mol |
IUPAC Name |
3,5-dichloro-6-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H3Cl2F3N2/c7-2-1-3(8)5(12)13-4(2)6(9,10)11/h1H,(H2,12,13) |
InChI Key |
UQPRJPORSFKIDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=C1Cl)N)C(F)(F)F)Cl |
Origin of Product |
United States |
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